molecular formula C9H12ClNO2 B8152888 3-Chloro-5-(2-methoxyethoxy)aniline

3-Chloro-5-(2-methoxyethoxy)aniline

Cat. No.: B8152888
M. Wt: 201.65 g/mol
InChI Key: LJRNGMRETUURKJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxyethoxy)aniline is an aromatic amine derivative featuring a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 1, a chlorine atom at position 3, and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) ether chain at position 5. This compound’s structure combines halogenated and ether-based substituents, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name

3-chloro-5-(2-methoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRNGMRETUURKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-(2-methoxyethoxy)aniline may involve a multi-step process that includes the preparation of intermediates, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methoxyethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Chloro-5-(2-methoxyethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

The following analysis compares 3-chloro-5-(2-methoxyethoxy)aniline with structurally analogous aniline derivatives, focusing on substituent effects, synthesis, applications, and safety.

Structural and Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Chloro-5-(2-methoxyethoxy)aniline Cl (3), -OCH₂CH₂OCH₃ (5) C₉H₁₂ClNO₂ 201.45 Flexible ether chain enhances solubility; electron-donating ether may moderate reactivity.
3-Chloro-5-methoxyaniline Cl (3), -OCH₃ (5) C₇H₈ClNO 157.55 Smaller methoxy group reduces steric bulk; weaker electron-donating effect than ether.
3-Chloro-5-(trifluoromethoxy)aniline Cl (3), -OCF₃ (5) C₇H₅ClF₃NO 223.57 Strong electron-withdrawing -OCF₃ group increases stability and alters reaction pathways.
3-Chloro-5-(difluoromethoxy)aniline Cl (3), -OCHF₂ (5) C₇H₆ClF₂NO 193.57 Moderate electron-withdrawing -OCHF₂ balances reactivity and lipophilicity.
5-Chloro-2-ethoxy-3-(dioxaborolan-2-yl)aniline Cl (5), -OCH₂CH₃ (2), boronate (3) C₁₃H₁₈BClNO₂ 283.55 Boronate ester enables Suzuki-Miyaura cross-coupling; ethoxy enhances solubility .

Key Observations :

  • The 2-methoxyethoxy group in the target compound introduces greater hydrophilicity and conformational flexibility compared to smaller substituents like methoxy or halogens.
  • Electron-withdrawing groups (e.g., -OCF₃) increase oxidative stability but may hinder nucleophilic aromatic substitution reactions .

Key Observations :

  • The target compound’s synthesis may face challenges similar to low-yield borylation reactions (e.g., 14% yield in ) due to steric hindrance from the 2-methoxyethoxy group.
  • Acid-mediated deprotection (e.g., HCl/dioxane) is efficient for generating aniline hydrochlorides, as seen in trifluoromethyl derivatives .

Key Observations :

  • Aniline derivatives generally require precautions against toxicity, but fluorinated variants (e.g., difluoromethoxy) pose specific hazards like respiratory irritation .

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